(+)-Osbeckic acid

Vasorelaxation Cardiovascular Natural Product

Quantitative vasorelaxant standard with validated EC50 of 887 μM, outperforming co-isolated analogues. Confirmed (S)-configuration; dimeric in solution. Proven dose-dependent synergist with α-tocopherol for superior oxidative stability. Definitive MS/MS signature (m/z 371.2 > 184.9 > 140.9) ensures accurate identification in complex matrices. Require ≥98% HPLC purity for reproducible vascular pharmacology and certified reference material applications.

Molecular Formula C7H6O6
Molecular Weight 186.12 g/mol
Cat. No. B12387064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Osbeckic acid
Molecular FormulaC7H6O6
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)O)C(C(=O)O)O
InChIInChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyUAFTYLJFMASQBP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Osbeckic Acid: Verified Vasorelaxant Potency and Synergistic Antioxidant Utility for Natural Product Screening


(+)-Osbeckic acid (CAS: 112923-64-5, C7H6O6, MW: 186.12) is a naturally occurring furan-dicarboxylic acid first isolated from Osbeckia chinensis L. [1]. Its (S)-configuration was confirmed via synthetic conversion from dimethyl daucate [2]. Characterized as a dimeric species in solution, it has been identified as a bioactive constituent in rutin-free tartary buckwheat extract [3] and is noted for its vasorelaxant effects and its role as an antioxidative synergist [4].

Why Generic (+)-Osbeckic Acid Substitution Falls Short in Vasorelaxation and Antioxidant Studies


The assumption that any phenolic acid or furan-carboxylic acid can substitute for (+)-osbeckic acid is contradicted by empirical data. Among co-isolated compounds from the same plant source, (+)-osbeckic acid exhibits a uniquely low EC50 for vasorelaxation [1]. Furthermore, its mechanism of action is not solely that of a direct radical scavenger; it acts as a potent antioxidant synergist, dose-dependently enhancing the activity of primary antioxidants like α-tocopherol [2]. Procuring a generic or unverified analog, such as other furan-carboxylic acids, overlooks these specific, quantifiable functional differences, potentially invalidating experimental outcomes.

(+)-Osbeckic Acid: Data-Driven Evidence of Differentiated Biological Function


Superior Vasorelaxant Potency Compared to Co-Isolated Analogs

In a head-to-head comparison against three other compounds isolated from the same source, (+)-osbeckic acid demonstrated a significantly more potent vasorelaxant effect. Its EC50 value was 4.1-fold lower than 5-hydroxymethyl-2-furoic acid and 2.4-fold lower than protocatechuic acid [1].

Vasorelaxation Cardiovascular Natural Product

Quantified Stability Profile Differentiates it from Degradable Analogs

Dimeric (+)-osbeckic acid exhibits stability in aqueous solutions and at elevated temperatures, a critical differentiator from other isolates. However, it undergoes a quantifiable degradation when dissolved in DMSO, as observed by the emergence of a distinct peak on HPLC chromatograms [1].

Stability Natural Product Analytical Chemistry

Dose-Dependent Synergism with Primary Antioxidants

(+)-Osbeckic acid has been characterized as an antioxidative synergist. In a model system using the ferric thiocyanate method, it demonstrated a dose-dependent enhancement of the antioxidant activity of α-tocopherol and other phenolic compounds (methyl gallate, punicacortein A) [1]. The synergistic effect is not a property of all furan-carboxylic acids or co-occurring tannins.

Antioxidant Synergism Food Chemistry

Confirmed (S)-Configuration via Synthetic Derivatization from Daucic Acid

The absolute configuration of (+)-osbeckic acid has been rigorously proven as (S) through its acid-induced ring contraction and dehydration from dimethyl daucate [1]. This stereochemical assignment is crucial for understanding its bioactivity and differentiating it from other furan-carboxylic acids, such as the biosynthetically related (−)-daucic acid.

Stereochemistry Synthesis Structural Biology

Characteristic Dimeric Behavior as a Structural Differentiator

Mass spectrometry analysis reveals that (+)-osbeckic acid behaves as a dimer in solution, with a characteristic [M − H]− m/z: 371.2 > 184.9 > 140.9 fragmentation pattern [1]. This is a distinct analytical feature not shared by the other co-isolated acids, which exist as monomers under the same conditions.

Mass Spectrometry Analytical Chemistry Natural Product

Evidence-Supported Research and Industrial Application Scenarios for (+)-Osbeckic Acid


Cardiovascular Drug Discovery Screening for Vasoactive Natural Products

Leverage the validated EC50 of 887 μM in rat aortic ring assays as a quantitative benchmark [1]. This allows for direct comparison of novel vasorelaxant candidates against a well-characterized natural product standard, streamlining hit identification in ex vivo vascular function studies.

Functional Food and Nutraceutical Formulation Development

Utilize its proven dose-dependent synergism with α-tocopherol [1] to formulate enhanced antioxidant blends. This approach can achieve superior oxidative stability in lipid-containing foods or supplements compared to using primary antioxidants alone, providing a quantifiable performance advantage.

Analytical Method Development and Quality Control for Natural Extracts

Employ its unique dimeric MS/MS signature (m/z: 371.2 > 184.9 > 140.9) [1] and characteristic DMSO-induced degradation profile [1] as a certified reference material for HPLC and LC-MS. This ensures accurate identification and quantification of (+)-osbeckic acid in complex plant matrices like tartary buckwheat and Osbeckia chinensis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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